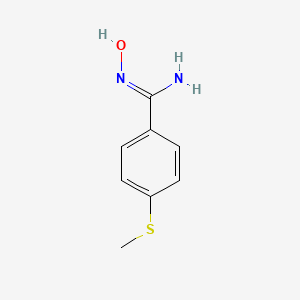

4-Methylsulfanylbenzamide oxime

Descripción

Contextualization of Benzamide (B126) Oximes as a Functional Class

Benzamide oximes, also known as N-hydroxybenzimidamides, are a subclass of oximes derived from benzamides. wikipedia.org The fundamental structure consists of a phenyl ring attached to a carbon atom which is double-bonded to a nitrogen atom of a hydroxylamine (B1172632) moiety and single-bonded to an amino group. This arrangement of atoms confers upon them a unique electronic and steric profile. They can act as versatile building blocks, or synthons, in organic synthesis, serving as precursors for the construction of various heterocyclic compounds which are integral to many pharmaceutical agents and functional materials. google.com The presence of both acidic (hydroxyl group) and basic (amino group) centers allows them to participate in a variety of reactions and to form stable complexes with metal ions.

The reactivity of the oxime group, including its ability to undergo rearrangements, reductions, and cycloadditions, further enhances the synthetic utility of this class of compounds. Moreover, the substituents on the benzene (B151609) ring can be systematically varied to fine-tune the molecule's physical, chemical, and biological properties. This modularity is a key reason why substituted benzamide oximes are a subject of continuous investigation.

Significance of 4-Methylsulfanylbenzamide Oxime as a Research Target

Within the diverse family of substituted benzamide oximes, This compound has emerged as a compound of particular interest for researchers. Its structure is distinguished by the presence of a methylsulfanyl (-SCH3) group at the para-position (position 4) of the benzene ring. The introduction of a sulfur-containing moiety into the benzamide oxime framework can significantly influence its electronic properties, lipophilicity, and metabolic stability, potentially leading to novel applications.

The sulfur atom in the methylsulfanyl group can engage in various non-covalent interactions, which can be crucial for the binding of the molecule to biological targets. Furthermore, the methylsulfanyl group can be a site for metabolic transformations, which is an important consideration in drug design. While extensive research on this specific compound is not widely documented in publicly available literature, its structural features suggest its potential as an intermediate in the synthesis of more complex molecules, including those with potential therapeutic value. The exploration of sulfur-containing benzamide oximes like the 4-methylsulfanyl derivative contributes to a deeper understanding of structure-activity relationships within this class of compounds.

Scope and Objectives of Current and Future Academic Investigations

Current and future academic investigations into this compound and related compounds are likely to be multifaceted, driven by the quest for new scientific knowledge and practical applications. A primary objective is the development of efficient and sustainable synthetic methodologies for the preparation of this and other substituted benzamide oximes. This includes the exploration of novel catalysts and reaction conditions to improve yields and reduce environmental impact.

A significant area of future research will likely focus on the comprehensive characterization of the physicochemical properties of this compound. This includes detailed studies of its crystal structure, spectroscopic data, and reactivity patterns. Such fundamental knowledge is essential for predicting its behavior in different chemical environments and for designing new applications.

Furthermore, a key objective for future studies will be the systematic evaluation of the biological activity of this compound and its derivatives. This could involve screening for a wide range of pharmacological effects, such as antimicrobial, anticancer, or enzyme inhibitory activities. The insights gained from these studies could pave the way for the development of new therapeutic agents. The investigation into its potential as a ligand for metal coordination and as a building block for novel materials also represents a promising avenue for future research.

Chemical and Physical Properties

The fundamental characteristics of this compound are cataloged by its unique identifiers and physical properties.

| Identifier | Value |

| IUPAC Name | N'-hydroxy-4-(methylthio)benzenecarboximidamide |

| CAS Number | 500024-30-6 |

| Molecular Formula | C₈H₁₀N₂OS |

| Molecular Weight | 182.25 g/mol |

| Canonical SMILES | CS C1=CC=C(C=C1)C(=NO)N |

| InChI Key | BGEWOKBGMYFEAL-UHFFFAOYSA-N |

This data is compiled from publicly available chemical databases. cymitquimica.com

Structure

2D Structure

Propiedades

IUPAC Name |

N'-hydroxy-4-methylsulfanylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERZLTOGCPKONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylsulfanylbenzamide Oxime and Its Analogues

General Principles of Amidoxime (B1450833) Synthesis

Amidoximes are typically synthesized from corresponding nitriles and hydroxylamine (B1172632). nih.gov The first documented synthesis of an amidoxime was that of formamidoxime (B1203019) in 1873, with the definitive chemical structure being established in 1884. nih.gov

The most prevalent and widely utilized method for preparing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile. nih.govnih.gov This reaction involves the attack of the nucleophilic hydroxylamine on the electrophilic carbon of the nitrile group. chemistrysteps.comncert.nic.in The mechanism begins with the nucleophilic attack, leading to the formation of an intermediate imidic acid, which then tautomerizes to the stable amidoxime. chemistrysteps.com This method is generally effective for both aromatic and aliphatic nitriles, yielding the desired products in high yields, sometimes up to 98%. nih.gov

While the reaction with nitriles is dominant, amidoximes can also be synthesized from amides. This can be achieved through a one-pot reaction involving the dehydrative condensation of a secondary amide mediated by reagents like triphenylphosphine (B44618) and iodine, followed by reaction with hydroxylamine. rsc.orgrsc.org Another route involves the conversion of amides to intermediates such as thioamides or imidoyl chlorides, which then react with hydroxylamine. rsc.org However, these methods are generally less common than the direct reaction with nitriles. nih.gov

The synthesis of amidoximes from nitriles and hydroxylamine can be influenced by several factors, including the choice of base, solvent, temperature, and reaction time. researchgate.net Traditionally, the reaction is performed by heating a nitrile with hydroxylamine hydrochloride in an alcoholic solvent, such as ethanol (B145695) or methanol, in the presence of a base like sodium carbonate. nih.gov The base is necessary to generate free hydroxylamine from its hydrochloride salt. nih.gov

Optimization of these conditions is crucial to maximize the yield of the desired amidoxime and minimize the formation of by-products, most notably the corresponding amide. researchgate.netnih.gov The formation of amide impurities can complicate purification processes. nih.gov Research has shown that factors like base strength, temperature, and solvent play a significant role. researchgate.net For instance, using a milder base like triethylamine (B128534) at room temperature can be an optimized condition for producing arylamidoximes with reduced amide formation. researchgate.net Using an aqueous solution of hydroxylamine can sometimes eliminate the need for a base altogether and shorten reaction times. nih.gov

The following table summarizes various reaction conditions and their impact on the synthesis of arylamidoximes:

Interactive Data Table: Optimization of Arylamidoxime Synthesis| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Amidoxime Yield (%) | Amide Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Na2CO3 (1.1) | EtOH/H2O | Reflux | 24 | 25 | 15 | researchgate.net |

| 2 | NaHCO3 (2.0) | EtOH/H2O | Reflux | 24 | 60 | 10 | researchgate.net |

| 3 | NaHCO3 (2.0) | EtOH/H2O | RT | 24 | 73 | <5 | researchgate.net |

| 4 | Et3N (1.6) | H2O | RT | 12 | 82 | 9 | researchgate.net |

| 5 | Et3N (1.6) | H2O | RT | 6 | 89 | 6 | researchgate.nettandfonline.com |

| 6 | None (aq. NH2OH) | H2O | RT | Varies | Good | Minimal | nih.gov |

Directed Synthesis of 4-Methylsulfanylbenzamide Oxime

The specific synthesis of this compound follows the general principles of amidoxime formation, starting from its corresponding aromatic precursor.

The direct precursor for the synthesis of this compound is 4-methylsulfanylbenzonitrile . This aromatic nitrile can be prepared through several established synthetic routes. A common method is the transition metal-catalyzed cyanation of an aryl halide. rsc.orgnumberanalytics.com For instance, 4-chlorobenzonitrile (B146240) or 4-bromobenzonitrile (B114466) can be reacted with a cyanide source, such as potassium cyanide, zinc cyanide, or sodium cyanide, in the presence of a palladium, nickel, or copper catalyst to yield the desired nitrile. rsc.orgnumberanalytics.comblogspot.comnih.gov The classic Sandmeyer reaction, involving the diazotization of 4-methylsulfanylaniline followed by treatment with copper(I) cyanide, is another viable historical method. numberanalytics.com

The mechanism for the formation of this compound involves the nucleophilic attack of hydroxylamine on the nitrile carbon of 4-methylsulfanylbenzonitrile. The presence of the methylsulfanyl (-SCH3) group on the benzene (B151609) ring influences the reactivity of the nitrile group through electronic effects.

The sulfur atom in the methylsulfanyl group has lone pairs of electrons that can be donated into the aromatic ring via resonance (+M effect). wikipedia.org This electron donation increases the electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com However, sulfur is also more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). wikipedia.orgopenstax.org For sulfur, the inductive and resonance effects are often competing. While the -SCH3 group is generally considered a weak activating group and an ortho-, para-director for electrophilic aromatic substitution, its effect on the nucleophilic addition to the nitrile group is more nuanced. organicchemistrytutor.comopenstax.org

Advanced and Sustainable Synthetic Approaches

In line with the principles of green chemistry, several advanced and more sustainable methods for amidoxime synthesis have been developed to reduce environmental impact, shorten reaction times, and improve efficiency. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate the synthesis of amidoximes. nih.gov Reactions that might take several hours under conventional heating can often be completed in minutes, frequently with higher yields. nih.govnih.gov For example, amidoximes have been prepared in 5-15 minutes in good yields using microwave-assisted methods. nih.gov

Ultrasonic Irradiation: Sonochemistry provides another energy-efficient alternative. The application of ultrasound can promote the reaction between nitriles and hydroxylamine, leading to shorter reaction times, easier work-up procedures, and good yields. researchgate.netunirioja.essid.ir This method often uses environmentally benign solvents like water or ethanol. researchgate.netnih.gov

Solvent-Free and Green Solvent Reactions: To minimize the use of hazardous organic solvents, syntheses have been optimized to run in water or under solvent-free conditions. researchgate.nettandfonline.com An efficient synthesis of arylamidoximes has been reported using water as a solvent at room temperature. tandfonline.com Solvent-free approaches, such as grinding the reactants together (grindstone chemistry), have also been successfully employed. nih.gov

Enzymatic Methods: While more commonly applied to the synthesis of amides from carboxylic acids and amines, biocatalytic approaches represent a frontier in sustainable chemistry. nih.govrsc.org The use of enzymes like lipase (B570770) B from Candida antarctica can facilitate amide bond formation under mild, green conditions. nih.gov While not yet a standard method for amidoxime production, the principles of enzymatic synthesis are being explored to develop safer and more sustainable chemical processes. rsc.org

Electrocatalytic and Photo-Assisted Methods for Oxime Synthesis

Modern synthetic chemistry has increasingly turned to electrocatalysis and photochemistry to drive reactions under mild and controlled conditions. These methods offer alternatives to traditional synthesis that often require harsh reagents or high temperatures.

Electrocatalytic Synthesis: Electrocatalysis provides a green and efficient route for producing oximes. A notable strategy involves the electrocatalytic nitrate (B79036) reduction reaction (NO₃RR) coupled with the oximation of carbonyl compounds. rsc.orgrsc.org This process can convert waste pollutants like nitrates into value-added chemicals. rsc.org In a typical setup, hydroxylamine (NH₂OH) is generated in-situ from the electrochemical reduction of nitrate at a catalyst surface. acs.orgresearchgate.net This highly reactive hydroxylamine then readily reacts with an aldehyde or ketone present in the electrolyte to form the corresponding oxime. acs.org

For the synthesis of an analogue like 4-methylsulfanylbenzaldehyde oxime, this would involve the electrolysis of a nitrate salt solution containing 4-methylsulfanylbenzaldehyde. Researchers have successfully synthesized various oximes, including phenylacetaldehyde (B1677652) oxime and cyclohexanone (B45756) oxime, with high yields and selectivity using this approach. rsc.orgacs.org For instance, using a multilayered zinc nanosheet catalyst (M-ZnNSs) in an acidic electrolyte, a 99% yield and 99% selectivity for phenylacetaldehyde oxime were achieved. rsc.org Similarly, a Zn-Cu alloy catalyst has been shown to be effective for the one-pot synthesis of cyclohexanone oxime from nitrate and cyclohexanone under ambient conditions. acs.org These methods demonstrate remarkable long-term stability, sometimes exceeding 100 hours of operation. rsc.org

Photo-Assisted Synthesis: Photo-assisted methods utilize light energy to initiate chemical transformations, often enabling unique reactivity. Visible-light-mediated energy transfer (EnT) catalysis has emerged as a powerful tool for the synthesis and isomerization of oximes. nih.gov While most synthetic methods yield the thermodynamically stable E-isomer of aryl oximes, photocatalysis can provide access to the less stable Z-isomers. nih.gov This is significant as the geometry of the oxime can dictate its subsequent reactivity. nih.gov

A common approach involves a multicomponent reaction where aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters are used as substrates in the presence of a photocatalyst like eosin (B541160) Y. nih.gov This visible-light-mediated reaction proceeds under mild conditions and tolerates a wide range of functional groups, allowing for the efficient, one-step synthesis of various oxime esters. nih.gov Another innovative photo-assisted method is the iron-catalyzed decarboxylative C-N coupling of alkyl carboxylic acids with sodium nitrite (B80452) (NaNO₂), which proceeds under visible light without a photosensitizer. organic-chemistry.org Oxime esters themselves can also function as photoinitiators, undergoing homolytic cleavage of the N–O bond upon irradiation to generate radicals useful in further transformations. nih.gov

| Method | Catalyst/Mediator | Reactants | Key Features | Reported Yield | Reference |

|---|---|---|---|---|---|

| Electrocatalysis | Multilayered Zn Nanosheets (M-ZnNSs) | Nitrite, Aldehydes/Ketones | Green strategy, in-situ NH₂OH generation, high selectivity. | >90% | rsc.org |

| Electrocatalysis | Zn-Cu Alloy | Nitrate, Cyclohexanone | Ambient conditions, one-pot synthesis. | 97% | acs.org |

| Photocatalysis | Eosin Y | Aldehydes, Aniline, NHPI Esters | Visible light, mild conditions, one-pot multicomponent reaction. | High Efficiency | nih.gov |

| Photoisomerization | Visible-Light Photocatalyst | E-Aryl Oximes | Access to Z-isomers, mild conditions. | >95% (Z/E ratio >20:1) | nih.gov |

Green Chemistry Methodologies in the Production of Oximes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Traditional oxime synthesis often involves toxic solvents like pyridine, long reaction times, and produces significant waste. ijprajournal.com Green methodologies address these drawbacks by employing environmentally benign catalysts, alternative solvents, and energy-efficient reaction conditions.

One green approach is the use of natural acids as catalysts. Aqueous extracts of Vitis lanata, Mangifera indica, or juice from Citrus limetta have been successfully used to catalyze the reaction between a carbonyl compound and hydroxylamine hydrochloride. ijprajournal.com Another solvent-free method involves simply grinding the reactants (carbonyl compounds and hydroxylamine hydrochloride) with a catalyst like bismuth(III) oxide (Bi₂O₃) at room temperature. nih.gov This "grindstone chemistry" approach is rapid, efficient, and minimizes waste, yielding excellent results for a variety of aliphatic, aromatic, and heterocyclic carbonyl compounds. nih.gov

Water, as a green solvent, has also been utilized in the aerobic oxidation of primary benzylamines to oximes, catalyzed by N,N′,N″-trihydroxyisocyanuric acid. organic-chemistry.org This method uses air as the oxidant, further enhancing its environmental credentials. organic-chemistry.org The development of such processes is crucial for the sustainable production of oximes and their derivatives. nih.govijprajournal.com

| Methodology | Catalyst/Medium | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Natural Acid Catalysis | Fruit extracts (e.g., Citrus limetta) | Aqueous medium | Renewable catalyst, avoids toxic acids. | ijprajournal.com |

| Grindstone Chemistry | Bismuth(III) Oxide (Bi₂O₃) | Solvent-free, room temperature | Rapid, high yield, minimal waste. | nih.gov |

| Aerobic Oxidation | N,N′,N″-trihydroxyisocyanuric acid | Water as solvent, air as oxidant | Environmentally benign solvent and oxidant. | organic-chemistry.org |

| Solvent-Free Beckmann Rearrangement | Zinc Oxide | Solvent-free | Good yields for ketones and aldehydes. | organic-chemistry.org |

Intramolecular Cyclization Pathways and Radical Reactions Involving Oximes

Oximes are versatile precursors for the generation of reactive intermediates, such as iminyl radicals, which can participate in a variety of powerful bond-forming reactions, including intramolecular cyclizations. nsf.gov These reactions are fundamental for the synthesis of complex nitrogen-containing heterocycles. nsf.govnih.gov

Radical Generation and Reactions: The relatively weak N–O bond in oxime derivatives can undergo homolytic cleavage upon thermal or photochemical stimulation to produce an iminyl radical and an oxygen-centered radical. nih.gov Oxime esters are particularly popular for this purpose; upon single-electron reduction, they fragment to release an iminyl radical along with a carboxylate that often decarboxylates to yield a carbon-centered radical. nih.govnsf.gov These highly reactive iminyl radicals can then undergo several types of transformations, including:

Addition to π-systems: A common pathway where the radical adds to an alkene or alkyne, typically in a 5-exo-trig/dig manner. nsf.gov

Hydrogen Atom Transfer (HAT): Intramolecular 1,5-HAT can occur, generating a new carbon-centered radical that can then cyclize. nsf.govbeilstein-journals.org

Ring Opening: Ring-strained iminyl radicals can undergo ring opening to form an alkyl radical. nsf.gov

Intramolecular Cyclization: Intramolecular reactions of oxime radicals are particularly useful for constructing cyclic structures. beilstein-journals.orgnih.gov The cyclization can proceed through different pathways depending on the substrate and reaction conditions. For example, ortho-substituted aryl-oximes can undergo a C–H activated cyclization under thermal or microwave conditions in the presence of acetic anhydride (B1165640) to form isoindoles. nih.govacs.org This reaction is thought to proceed through a nitrenium or vinyl nitrene intermediate. acs.org

Similarly, phenolic oximes can be induced to cyclize. The oxidation of p-hydroxybenzyl ketoximes with manganese(III) tris(acetylacetonate) leads to the formation of spiro-isoxazolines. rsc.org Brominating agents such as N-bromosuccinimide can also effect the intramolecular cyclization of p-hydroxyarylpropan-2-one oximes. rsc.org The regioselectivity of the cyclization (forming C–O vs. C–N bonds) is influenced by the delocalization of the unpaired electron in the oxime radical intermediate. beilstein-journals.orgnih.gov Generally, intramolecular cyclization leads to five-membered rings like isoxazolines (C–O bond formation) or nitrones (C–N bond formation). beilstein-journals.orgnih.gov

| Reaction Type | Precursor | Conditions | Intermediate | Product Type | Reference |

|---|---|---|---|---|---|

| Radical Generation | Oxime Esters | Photoredox Catalysis (SET) | Iminyl Radical | Varies (used in subsequent steps) | nsf.gov |

| Intramolecular Cyclization | ortho-Substituted Aryl-Oximes | Heat or Microwaves, Acetic Anhydride | Nitrenium/Vinyl Nitrene | Isoindoles, Dihydropyrroles | nih.govacs.org |

| Oxidative Cyclization | p-Hydroxybenzyl Ketoximes | Manganese(III) tris(acetylacetonate) | Oxime Radical | Spiro-isoxazolines | rsc.org |

| Radical Addition/Cyclization | Unsaturated Oximes | Oxidant (e.g., Selectfluor) | Oxime Radical | Isoxazolines, Nitrones | beilstein-journals.org |

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopic Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in the 4-Methylsulfanylbenzamide oxime molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of these groups. The IR spectrum of an oxime typically displays characteristic bands for the O-H, C=N, and N-O stretching vibrations. researchgate.net For aromatic oximes, the C-H out-of-plane deformation vibrations of the benzene (B151609) ring are also prominent. researchgate.net

The presence of the oxime functional group is confirmed by characteristic absorption bands. The hydroxyl (-OH) group stretch typically appears as a broad band in the region of 3600-3200 cm⁻¹, with its exact position and shape influenced by hydrogen bonding. researchgate.net The carbon-nitrogen double bond (C=N) stretch is generally observed in the 1680-1620 cm⁻¹ region. researchgate.net Furthermore, the nitrogen-oxygen (N-O) single bond stretch is typically found around 960-930 cm⁻¹.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3600 - 3200 |

| C=N Stretch | 1680 - 1620 |

| N-O Stretch | 960 - 930 |

| Aromatic C-H Stretch | ~3100 - 3000 |

| Aromatic C=C Stretch | ~1600, 1580, 1500, 1450 |

This table is generated based on typical values for similar compounds and functional groups.

Raman Spectroscopy for Molecular Vibrational Modes and Conformation

Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrational modes that result in a change in polarizability of the molecule. This technique is particularly useful for observing symmetric vibrations and the vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. The C=N and S-CH₃ symmetric stretching vibrations in this compound are expected to produce distinct Raman signals. Analysis of the Raman spectrum can also offer insights into the conformational properties of the molecule. uvic.ca

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure Confirmation

¹H and ¹³C NMR spectroscopy are fundamental for confirming the core structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their neighboring protons through chemical shifts, integration, and spin-spin coupling patterns. The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical nature (e.g., aromatic, aliphatic, attached to a heteroatom).

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the -OH proton of the oxime group, and the methyl (-SCH₃) protons. The aromatic protons would typically appear as a set of doublets in the downfield region (around 7-8 ppm) due to their coupling with each other. The -OH proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. The methyl protons would appear as a sharp singlet in the upfield region.

The ¹³C NMR spectrum would display signals for the carbon atoms of the benzene ring, the C=N carbon, and the methyl carbon. The chemical shifts of the aromatic carbons would be in the range of approximately 120-140 ppm, with the carbon attached to the sulfur atom showing a distinct shift. The C=N carbon would resonate further downfield, typically above 145 ppm. The methyl carbon would appear at a much higher field.

While specific NMR data for this compound is not available, data for a similar compound, (E)-4-methylbenzaldehyde oxime, shows ¹H NMR signals at δ 8.13 (s, 1H, CH=N), 7.47 (d, 2H, aromatic), 7.19 (d, 2H, aromatic), and 2.36 (s, 3H, CH₃). rsc.org Its ¹³C NMR spectrum exhibits signals at δ 151 (C=N), 140, 131, 129, 127 (aromatic C), and 21.6 (CH₃). rsc.org These values provide a reference for the expected chemical shifts in this compound.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 125 - 135 |

| Aromatic C-S | - | ~140 |

| Aromatic C-C=N | - | ~130 |

| C=N | - | >145 |

| OH | Variable | - |

This table is generated based on typical values for similar compounds and functional groups.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for establishing the connectivity and spatial relationships between different parts of the molecule. princeton.edu

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. emerypharma.com For this compound, COSY would show correlations between the coupled aromatic protons on the benzene ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This allows for the direct assignment of the carbon signals based on the already assigned proton signals. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. princeton.edu NOESY is essential for determining the stereochemistry, such as the E/Z isomerism of the oxime group. princeton.edu

Stereochemical Configuration Determination (E/Z Isomerism) in Solution

The C=N double bond in this compound can exist as two geometric isomers, E and Z. NMR spectroscopy is a primary method for determining the predominant isomer in solution. rsc.org The chemical shifts of the protons and carbons near the C=N bond can differ significantly between the E and Z isomers. tsijournals.com

In many oximes, the aminothiazole proton in the E-isomer is deshielded and appears at a lower field in the ¹H NMR spectrum compared to the Z-isomer, which can be attributed to hydrogen bonding-like interactions. tsijournals.com NOESY experiments are particularly powerful for distinguishing between the E and Z isomers. For the Z isomer, a Nuclear Overhauser Effect (NOE) would be expected between the oxime -OH proton and the protons on the aromatic ring, whereas for the E isomer, an NOE might be observed between the -OH proton and other protons in the side chain, if present. Computational methods can also be employed alongside experimental NMR data to predict the NMR parameters for each isomer and aid in the definitive assignment of the configuration. rsc.org The synthesis of oximes often results in a mixture of E and Z isomers, which can sometimes be separated or may exist in equilibrium. researchgate.net

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry (MS) is a cornerstone in the molecular characterization of this compound, offering precise information on its mass and structural features through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is critical for determining the precise elemental composition of a compound. For this compound, with a molecular formula of C8H10N2OS, the calculated exact mass is 182.0514. chemsrc.com HRMS analysis provides an experimentally determined mass with high accuracy, typically within a few parts per million (ppm), which confirms the molecular formula and distinguishes it from other potential isobaric compounds. This level of precision is indispensable for confirming the identity of the molecule in various analytical applications. nih.gov

Fragmentation Pathways and Structural Elucidation

The fragmentation of this compound under mass spectrometric conditions, often using techniques like electron ionization (EI), provides a characteristic fingerprint that aids in its structural elucidation. nih.govyoutube.com The fragmentation patterns are predictable based on the functional groups present in the molecule. libretexts.org

Key fragmentation pathways for aromatic oximes often involve:

Cleavage of the N-O bond: This can lead to the formation of a nitrile-containing fragment ion.

Loss of small neutral molecules: Fragments corresponding to the loss of water (H2O), hydroxylamine (B1172632) (NH2OH), or the methylsulfanyl group (•SCH3) are commonly observed.

Ring fragmentation: The aromatic ring can undergo cleavage to produce characteristic ions.

The analysis of these fragment ions allows for the reconstruction of the original molecular structure, confirming the presence of the benzamide (B126) oxime and methylsulfanyl moieties. nih.govyoutube.com The relative abundance of these fragments can also help distinguish between isomers. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of this compound in complex matrices. nih.govresearchgate.net This method combines the separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. dntb.gov.uanih.govmdpi.com

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, which resolves this compound from other components in the mixture. The separated analyte then enters the mass spectrometer, where it is ionized and subjected to two stages of mass analysis. In the first stage, the precursor ion corresponding to the protonated molecule [M+H]+ is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage. This process, known as multiple reaction monitoring (MRM), provides a highly specific and sensitive method for detection. ingenieria-analitica.com The development of robust LC-MS/MS methods is crucial for studying the compound in various applications. nih.gov

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its crystalline form. mdpi.commdpi.com

Single Crystal X-ray Diffraction Analysis

Table 1: Crystallographic Data for the Related Compound 4-Methylbenzamide Oxime

| Parameter | Value |

|---|---|

| Chemical Formula | C8H10N2O |

| Formula Weight | 150.18 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.4220 (13) |

| b (Å) | 8.358 (2) |

| c (Å) | 8.828 (2) |

| α (°) | 64.91 (2) |

| β (°) | 88.94 (2) |

| γ (°) | 77.01 (2) |

| Volume (ų) | 416.3 (2) |

| Z | 2 |

Source: researchgate.net

Three-Dimensional Molecular Geometry and Conformation in the Crystalline State

The results from single-crystal X-ray diffraction provide a detailed picture of the molecule's geometry, including bond lengths, bond angles, and torsion angles in the solid state. For this compound, this would reveal the planarity of the benzene ring and the conformation of the amide oxime and methylsulfanyl substituents relative to the ring.

Key structural features that would be determined include:

The geometry of the oxime group (C=N-OH), including the C=N and N-O bond lengths and the C=N-O bond angle.

The orientation of the hydroxyl group of the oxime, which can exist in syn or anti conformations relative to the aromatic ring.

The bond lengths and angles associated with the sulfur atom of the methylsulfanyl group.

Intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl and amino groups, which dictate the crystal packing. For instance, in the crystal structure of 4-Methylbenzamide oxime, molecules are linked by N—H···O and O—H···N hydrogen bonds. researchgate.net

This detailed three-dimensional information is crucial for understanding the compound's physical properties and its interactions with other molecules.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The solid-state architecture of benzamide oxime derivatives is predominantly governed by a network of intermolecular hydrogen bonds. In the case of the analogous 4-Methylbenzamide oxime, the crystal structure reveals a complex arrangement of molecules linked by these non-covalent interactions. researchgate.net The primary hydrogen bond donors are the amino (-NH₂) and hydroxyl (-OH) groups of the oxime moiety, while the primary acceptors are the oxime nitrogen and oxygen atoms.

The crystal structure of 4-Methylbenzamide oxime indicates the presence of two independent molecules in the asymmetric unit, which are linked into dimers by N-H···O hydrogen bonds. researchgate.net These dimers then form more extended networks. It is highly probable that this compound would also exhibit similar dimeric motifs, potentially with additional or altered interactions involving the sulfur atom of the methylsulfanyl group. The sulfur atom, with its lone pairs of electrons, could act as a weak hydrogen bond acceptor, leading to C-H···S interactions that further stabilize the crystal packing.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bond | N-H (amino) | O (oxime) | 2.8 - 3.2 | Formation of dimeric units |

| Hydrogen Bond | O-H (oxime) | N (oxime) | 2.7 - 3.0 | Linking of dimers into chains/sheets |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Stabilization of the layered structure |

| C-H···S Interaction | C-H (methyl/aromatic) | S (methylsulfanyl) | 3.5 - 4.0 | Potential for additional cross-linking |

Table 1: Plausible intermolecular interactions in the crystal structure of this compound, based on the analysis of analogous compounds and general principles of crystal engineering.

E/Z Isomerism in the Solid State

The C=N double bond of the oxime group gives rise to the possibility of E (entgegen) and Z (zusammen) isomerism. In the solid state, oximes typically adopt a single, thermodynamically preferred isomeric form. For benzaldehyde (B42025) oxime derivatives, the E isomer is generally observed to be more stable due to reduced steric hindrance. chemicalbook.com

In the crystal structure of the related 4-Methylbenzamide oxime, the molecules adopt the E configuration with respect to the C=N bond. researchgate.net This arrangement places the hydroxyl group anti to the benzamide group, which is a common feature for this class of compounds in the solid state. It is therefore highly probable that this compound also crystallizes as the E isomer. The determination of the specific isomer is definitively achieved through single-crystal X-ray diffraction, where the relative positions of the substituents on the C=N double bond can be precisely located.

The preference for the E isomer in the solid state can be attributed to the ability to form the stable hydrogen-bonded dimer motifs discussed previously. The Z isomer would likely experience greater steric repulsion between the amino group and the phenyl ring, and the geometry would be less favorable for the formation of the observed intermolecular hydrogen bonding patterns.

| Isomer | Relative Position of -OH and Benzamide Group | Expected Stability in Solid State | Rationale |

| E | anti | More Stable | Reduced steric hindrance, favorable for intermolecular hydrogen bonding. |

| Z | syn | Less Stable | Increased steric repulsion, less favorable for common hydrogen bonding motifs. |

Table 2: Analysis of E/Z isomerism in the solid state for this compound.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanics forms the fundamental basis for modern computational chemistry, offering powerful tools to examine molecular systems.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations for 4-Methylsulfanylbenzamide oxime would typically involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

These calculations can determine key electronic properties such as:

Total Energy: The total energy of the molecule in its optimized geometry, which is crucial for assessing its stability.

Electron Density Distribution: How electrons are distributed across the molecule, which is fundamental to understanding its chemical nature.

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT, albeit at a significantly greater computational cost. These high-accuracy calculations are often used to benchmark results from less computationally intensive methods like DFT. For a molecule of this size, methods like MP2 or CCSD(T) could be employed to obtain highly accurate energies and properties, serving as a "gold standard" for theoretical predictions.

Molecular Properties and Reactivity Predictions

Computational methods are invaluable for predicting the physical and chemical behavior of molecules.

Optimized Geometries and Conformational Landscapes

A critical first step in most computational studies is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this would reveal the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Furthermore, a conformational analysis could be performed to explore the molecule's conformational landscape. This involves identifying different stable conformers (rotational isomers) and the energy barriers between them, which is important for understanding the molecule's flexibility and how it might interact with other molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

The spatial distribution of the HOMO and LUMO across the this compound molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is illustrative as specific data for this compound is not available.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Indicator of chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded to show different regions of charge:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are typically associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue: Indicates regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

Green: Represents regions of neutral or near-zero potential.

For this compound, an MEP map would highlight the electron-rich areas around the oxime's oxygen and nitrogen atoms, and potentially the sulfur atom, as likely sites for electrophilic interaction. In contrast, the hydrogen atom of the hydroxyl group would be a site of positive potential.

Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping out potential energy surfaces, identifying transition states, and calculating activation energies.

The synthesis of this compound typically involves the reaction of 4-methylsulfanylbenzonitrile with hydroxylamine (B1172632). nih.gov Computational studies can model this reaction to determine the most likely pathway. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to locate the transition state structures for each step of the reaction. scilit.com For instance, the addition of hydroxylamine to the nitrile carbon and the subsequent proton transfers can be modeled.

The reaction likely proceeds through a nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbon of the nitrile group. This would be followed by intramolecular proton transfer to form the final oxime product. Computational analysis can provide the geometries of the reactants, intermediates, transition states, and products, as well as their relative energies. This information allows for the construction of a detailed reaction coordinate diagram, providing a quantitative understanding of the reaction's feasibility and kinetics. Theoretical studies on similar reactions, such as the formation of benzamides, have demonstrated the utility of computational methods in probing reaction mechanisms. nih.gov

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. chemrxiv.org Computational models can account for solvation effects, either implicitly through continuum solvation models or explicitly by including individual solvent molecules in the calculation. hw.ac.ukresearchgate.net

For the synthesis of this compound, the polarity of the solvent would be expected to play a crucial role. Polar solvents can stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction. chemrxiv.org For example, a polar protic solvent could facilitate the proton transfer steps in the reaction mechanism. Computational studies can be performed in various simulated solvent environments to predict the reaction rates and to understand how the solvent interacts with the reacting species at a molecular level. acs.org These theoretical investigations can aid in the selection of an optimal solvent for the synthesis, maximizing yield and reaction rate.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com

QSAR studies on benzamide (B126) derivatives have been conducted to develop predictive models for various biological activities, such as their potential as glucokinase activators or anticancer agents. nih.govunair.ac.id A QSAR model for a series of benzamide oximes, including this compound, would begin with the calculation of a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that correlates a subset of these descriptors with the observed biological activity. jppres.com A robust QSAR model should have high predictive power, as indicated by statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.govjppres.com Such a model could then be used to predict the biological efficacy of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts.

Table 2: Representative Statistical Parameters for a Hypothetical QSAR Model

| Parameter | Value | Description |

| n | 25 | Number of compounds in the dataset |

| R² | 0.85 | Coefficient of determination (goodness of fit) |

| Q² | 0.70 | Cross-validated R² (predictive ability) |

| F | 55.6 | F-statistic (statistical significance of the model) |

| p-value | < 0.0001 | Probability value (significance of the F-statistic) |

Note: This table presents typical statistical values for a reasonably predictive QSAR model and is for illustrative purposes only.

A significant outcome of a QSAR study is the identification of the molecular descriptors that have the most substantial impact on the biological activity of the compounds. nih.gov For aromatic oximes and benzamide derivatives, these descriptors often relate to electronic properties, hydrophobicity, and molecular shape. brieflands.commmsl.cz

For this compound and its analogs, key descriptors might include:

Electronic Descriptors: Charges on specific atoms, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The methylsulfanyl group, being electron-donating, would influence these properties.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which measures the hydrophobicity of the molecule.

Steric/Topological Descriptors: Molecular weight, molar refractivity, and various topological indices that describe the size and shape of the molecule.

By identifying these key descriptors, QSAR models provide insights into the mechanism of action and highlight the structural features that are important for a compound's biological efficacy. nih.gov This knowledge can then guide the rational design of new derivatives with improved activity.

Table 3: Commonly Used Molecular Descriptors in QSAR Studies of Aromatic Compounds

| Descriptor Class | Examples | Property Represented |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Electron distribution, Reactivity |

| Hydrophobic | LogP, MlogP | Lipophilicity, Membrane permeability |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Molecular size and bulk |

| Topological | Wiener Index, Kier & Hall Indices | Molecular connectivity and shape |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction of a small molecule, such as this compound, with a biological target at the atomic level. These methods are fundamental in drug discovery and design, providing insights into the binding mechanisms and affinities of potential drug candidates.

Ligand-Target Interaction Studies

Ligand-target interaction studies, primarily conducted through molecular docking, are crucial for identifying the binding pose and affinity of a ligand within the active site of a protein. For a novel compound like this compound, the initial step would involve identifying a potential biological target. This could be inferred from the known activities of structurally similar compounds.

Once a target is identified, molecular docking simulations would be performed. This process involves computationally placing the 3D structure of this compound into the binding pocket of the target protein. The simulation then samples a vast number of possible orientations and conformations of the ligand, scoring them based on a force field that approximates the binding energy.

The results of such a study would typically be presented in a table format, detailing the interactions between this compound and the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

Table 1: Hypothetical Ligand-Target Interactions for this compound

| Interacting Residue | Interaction Type | Distance (Å) |

| TYR 85 | Hydrogen Bond | 2.1 |

| PHE 212 | Pi-Pi Stacking | 4.5 |

| LEU 90 | Hydrophobic | 3.8 |

| VAL 115 | Hydrophobic | 4.2 |

This table is a hypothetical representation of potential interactions and is not based on published experimental data for this compound.

Conformational Dynamics and Binding Free Energy Calculations

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the conformational changes that both the ligand and the protein undergo upon binding.

For this compound, an MD simulation would reveal the stability of its binding pose predicted by docking. It would also highlight the flexibility of the ligand within the binding site and identify key dynamic interactions that contribute to the stability of the complex.

Binding free energy calculations are then often employed to provide a more accurate estimation of the binding affinity than the scoring functions used in molecular docking. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used. These calculations consider various energy components, including van der Waals and electrostatic interactions, as well as the solvation energies of the complex, protein, and ligand.

The results of these calculations are typically summarized in a table that breaks down the different energy contributions to the total binding free energy.

Table 2: Hypothetical Binding Free Energy Calculation for this compound

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | 30.5 |

| Nonpolar Solvation Energy | -4.1 |

| Binding Free Energy (ΔG) | -39.6 |

This table is a hypothetical representation of a binding free energy calculation and is not based on published experimental data for this compound.

Chemical Reactivity and Derivatization Strategies

Transformations of the Amidoxime (B1450833) Moiety

The amidoxime group is a versatile functional group that can undergo a number of important chemical reactions, including rearrangement, functionalization of the oxygen atom, cyclization to form heterocyclic systems, and reduction of the oxime group.

Beckmann Rearrangement to Amides and Nitriles

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a nitrile. wikipedia.orgmasterorganicchemistry.com This reaction is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, or hydrogen fluoride, but other reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride can also be used. wikipedia.org The reaction proceeds through the protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. This intermediate is then attacked by water to yield an amide. masterorganicchemistry.com In the case of aldoximes, the rearrangement can lead to the formation of nitriles. masterorganicchemistry.com

While specific studies on the Beckmann rearrangement of 4-Methylsulfanylbenzamide oxime are not prevalent in the searched literature, the general principles of the reaction can be applied. Depending on the reaction conditions and the specific reagents used, this compound could potentially be converted to either N-(4-methylsulfanylphenyl)formamide (an amide) or 4-methylsulfanylbenzonitrile (a nitrile). The choice of catalyst and solvent can influence the outcome, with some conditions favoring the formation of one product over the other. wikipedia.org For example, treatment with 2,4,6-trichloro nih.govorganic-chemistry.orgorganic-chemistry.orgtriazine in DMF is a mild method for converting ketoximes to amides and aldoximes to nitriles. audreyli.com

O-Functionalization Reactions (O-Alkylation, O-Acylation)

The oxygen atom of the amidoxime group in this compound is nucleophilic and can readily undergo O-alkylation and O-acylation reactions. organic-chemistry.org

O-Alkylation: This involves the introduction of an alkyl group onto the oxime oxygen. A common method for O-alkylation is the reaction with Michael acceptors using a base like cesium carbonate as a catalyst. researchgate.net Another approach involves the use of triphenylphosphine (B44618) and carbon tetrachloride in the presence of a catalytic amount of tetrabutylammonium (B224687) iodide. organic-chemistry.org Radical cation-promoted O-alkylation with N-vinyllactams has also been reported. researchgate.net

O-Acylation: This reaction introduces an acyl group to the oxime oxygen. N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of 4-(dimethylamino)pyridine (DMAP) can be used for the esterification of oximes. organic-chemistry.org O-acylated amidoximes are often key intermediates in the synthesis of 1,2,4-oxadiazoles, where they undergo subsequent cyclodehydration. beilstein-journals.orgresearchgate.net

These O-functionalization reactions of this compound would lead to the formation of O-alkyl or O-acyl derivatives, which can serve as important intermediates for further synthetic transformations.

Cyclization Reactions to Heterocyclic Systems (e.g., 1,2,4-Oxadiazoles, Isoxazolines)

The amidoxime functionality is a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds.

1,2,4-Oxadiazoles: The reaction of amidoximes with carboxylic acids or their derivatives is a common and effective method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. beilstein-journals.orgnih.gov The process typically involves an initial O-acylation of the amidoxime, followed by a cyclodehydration step, which can be promoted by heat or other reagents. researchgate.netnih.gov For instance, reacting this compound with a suitable carboxylic acid in the presence of a coupling agent like carbonyldiimidazole (CDI) would yield a 3-(4-methylsulfanylphenyl)-5-substituted-1,2,4-oxadiazole. beilstein-journals.org Another route involves the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ from the amidoxime, with a nitrile. beilstein-journals.org

Isoxazolines: Isoxazolines can be synthesized from oximes through various cyclization strategies. rsc.org One common method is the 1,3-dipolar cycloaddition of a nitrile oxide (generated from the corresponding aldoxime) with an alkene. researchgate.netchemrxiv.org For example, this compound could be converted to its corresponding nitrile oxide, which would then react with an alkene to form a 3-(4-methylsulfanylphenyl)isoxazoline derivative. The reaction of β,γ-unsaturated oximes with electrophilic selenium and tellurium species also provides a route to functionalized isoxazolines. nih.gov

Reductive Transformations of the Oxime Group

The oxime group of this compound can be reduced to other functional groups, primarily imines or amines. The reduction of oximes can be challenging due to the potential for over-reduction and cleavage of the N-O bond, which would lead to the formation of primary amines as side products. nih.govresearchgate.net

Enzymatic reduction of oximes to imines has been observed using liver microsomes and specific enzymes like NADH-benzamidoxime reductase. nih.gov These reactions are typically oxygen-insensitive and prefer NADH as a cofactor. nih.gov The resulting imine can then be hydrolyzed to an aldehyde, which may be further oxidized to a carboxylic acid. nih.gov

Chemical reduction methods often employ reagents like aluminum amalgam or zinc dust with ammonium (B1175870) formate. sciencemadness.org However, controlling the chemoselectivity to obtain the desired product (hydroxylamine vs. primary amine) can be difficult. nih.govresearchgate.net For instance, catalytic reduction with platinum-based catalysts in the presence of a strong acid can yield hydroxylamines, while other conditions might favor the formation of primary amines. nih.gov

Reactions of the 4-Methylsulfanyl Substituent

The 4-methylsulfanyl group on the benzene (B151609) ring of this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone.

Oxidation to Sulfoxides and Sulfones

The oxidation of aryl methyl sulfides is a well-established transformation in organic synthesis. acsgcipr.org A variety of oxidizing agents can be employed to convert the sulfide (B99878) to a sulfoxide and then further to a sulfone.

To Sulfoxides: Selective mono-oxidation to the sulfoxide can be achieved using reagents like hydrogen peroxide in the presence of a catalyst such as scandium(III) triflate or a silica-based tungstate (B81510) catalyst at room temperature. organic-chemistry.org Careful control of stoichiometry and reaction conditions is crucial to prevent over-oxidation to the sulfone. acsgcipr.org

To Sulfones: Stronger oxidizing agents or more forcing conditions will lead to the formation of the sulfone. organic-chemistry.org For example, using an excess of hydrogen peroxide with a niobium carbide catalyst can efficiently produce sulfones. organic-chemistry.org Other reagents like urea-hydrogen peroxide with phthalic anhydride (B1165640) or Selectfluor can also be used for the oxidation of sulfides to sulfones. organic-chemistry.org The chemoselectivity between sulfoxide and sulfone formation can sometimes be controlled by the reaction temperature. organic-chemistry.org

Therefore, this compound can be selectively oxidized at the sulfur atom to yield 4-(methylsulfinyl)benzamide oxime or 4-(methylsulfonyl)benzamide (B1369240) oxime, depending on the chosen oxidant and reaction conditions.

Alkylation to Sulfonium (B1226848) Salts

The sulfur atom of the methylsulfanyl group in this compound can be targeted for alkylation, leading to the formation of sulfonium salts. This transformation converts the neutral thioether into a positively charged sulfonium moiety, which can significantly alter the molecule's physical and chemical properties. The reaction typically proceeds via nucleophilic attack of the sulfur atom on an alkylating agent.

A general approach to forming such sulfonium salts involves the reaction of the methylthio-containing compound with an appropriate alkylating reagent. For instance, treatment with triflic anhydride (Tf₂O) can activate the corresponding sulfoxide for subsequent reaction with an electron-rich aromatic compound to furnish a sulfonium salt pressbooks.pub. While this specific method involves an initial oxidation, direct alkylation of thioethers is also a common strategy.

Table 1: General Conditions for Alkylation of Thioethers

| Reagent Type | Example Reagent | Conditions | Product |

| Alkyl Halide | Methyl iodide (CH₃I) | Polar solvent (e.g., acetone, acetonitrile) | Trialkylsulfonium iodide |

| Alkyl Triflate | Methyl triflate (CH₃OTf) | Aprotic solvent (e.g., dichloromethane) | Trialkylsulfonium triflate |

This table presents generalized conditions for the alkylation of thioethers to form sulfonium salts.

The formation of a sulfonium salt from this compound introduces a charged group, which can influence its solubility and biological activity. Furthermore, the resulting sulfonium salt can serve as a leaving group in subsequent nucleophilic substitution reactions, providing a handle for further molecular modifications.

Aromatic Ring Functionalization

The benzene ring of this compound is amenable to functionalization through various substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the methylsulfanyl (-SMe) group and the benzamide (B126) oxime [-C(=NOH)NH₂] group.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, the nature of the substituents on the benzene ring dictates the position of the incoming electrophile. The methylsulfanyl group is an activating, ortho-, para-directing group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance youtube.comlibretexts.org. Conversely, the benzamide oxime group is expected to be a deactivating, meta-directing group. This is because the amide and oxime functionalities are electron-withdrawing, pulling electron density from the aromatic ring and making it less nucleophilic youtube.commasterorganicchemistry.com.

When both an activating and a deactivating group are present, the activating group generally controls the regioselectivity. Therefore, in the case of this compound, the methylsulfanyl group will direct incoming electrophiles to the positions ortho to it (positions 3 and 5).

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Halogenation | Br₂, FeBr₃ | 3-Bromo-4-methylsulfanylbenzamide oxime |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-methylsulfanylbenzamide oxime |

| Sulfonation | SO₃, H₂SO₄ | 2-Methylsulfanyl-5-(hydroxyiminomethyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-4-methylsulfanylbenzamide oxime |

This table outlines the expected major products of common electrophilic aromatic substitution reactions on this compound based on the directing effect of the methylsulfanyl group.

It is important to note that the reaction conditions for EAS, particularly for Friedel-Crafts reactions, need to be carefully chosen to avoid potential side reactions involving the functional groups. For instance, the Lewis acid catalyst in Friedel-Crafts reactions could complex with the basic nitrogen or oxygen atoms of the oxime and amide moieties.

Directed Metalation and Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. rsc.orgwikipedia.org Both the amide and the thioether functionalities can act as DMGs.

In this compound, there is a competition between the benzamide oxime group and the methylsulfanyl group to direct the lithiation. The relative directing ability of various groups has been studied, and generally, the amide group is a stronger DMG than a thioether group. uwindsor.castrath.ac.uk Therefore, it is anticipated that lithiation will occur primarily at the position ortho to the benzamide oxime group, which is position 2.

However, the directing ability can be influenced by the specific reaction conditions, including the choice of organolithium reagent and solvent. Once the aryllithium intermediate is formed, it can be reacted with a wide range of electrophiles to introduce new functional groups at the 2-position.

Table 3: Potential Functionalizations via Directed Metalation of this compound

| Electrophile | Reagent Example | Introduced Functional Group |

| Alkyl halide | Methyl iodide (CH₃I) | -CH₃ |

| Carbonyl compound | Acetone ((CH₃)₂CO) | -C(OH)(CH₃)₂ |

| Carbon dioxide | CO₂ | -COOH |

| Silyl halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | -Si(CH₃)₃ |

This table showcases a selection of functional groups that can be introduced at the 2-position of this compound following directed ortho-metalation.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that contains substantial portions of all the starting materials. researchgate.net The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs. wikipedia.orgyoutube.com

While there are no direct reports of this compound participating in MCRs, its structure suggests potential applications. For instance, the benzamide oxime moiety could potentially be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid and hydroxylamine (B1172632). khanacademy.orglibretexts.orglibretexts.orgrsc.orgmasterorganicchemistry.com The resulting 4-methylsulfanylbenzoic acid could then serve as the carboxylic acid component in a Passerini three-component reaction (P-3CR) or a Ugi four-component reaction (U-4CR). wikipedia.orgnih.govnih.gov

The Passerini reaction involves the combination of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.org The Ugi reaction extends this by including a primary amine, leading to the formation of a bis-amide.

Alternatively, the oxime nitrogen in this compound might exhibit sufficient nucleophilicity to act as the amine component in a Ugi-type reaction, although this would be a non-classical application. The feasibility of these approaches would depend on the development of suitable reaction conditions that are compatible with the various functional groups present in the molecule.

Dynamic Covalent Chemistry via Oxime Exchange (Oxime Metathesis)

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create dynamic systems that can adapt their constitution in response to external stimuli. Oxime formation is a well-established reversible reaction, and the exchange of oxime components, known as oxime metathesis, is a key process in this field. rsc.orgnih.govresearchgate.net

Recent studies have shown that acid-catalyzed oxime metathesis is a viable and tunable process for creating dynamic networks. rsc.orgnih.govresearchgate.netpublons.comresearchgate.net This exchange reaction allows for the reversible swapping of the groups attached to the oxime functionality. In the context of this compound, it could participate in such an exchange with other oximes or aldehydes/ketones in the presence of an acid catalyst.

The kinetics of oxime metathesis are influenced by the electronic properties of the substituents on the aromatic ring. publons.comresearchgate.net Electron-donating groups on the benzaldehyde-derived portion of the oxime can accelerate the exchange, while electron-withdrawing groups can slow it down. The methylsulfanyl group in this compound is electron-donating, which would likely facilitate its participation in oxime metathesis reactions.

This dynamic behavior allows for the incorporation of this compound into covalent adaptable networks (CANs), materials that possess the robustness of thermosets but can be reprocessed and recycled like thermoplastics. rsc.orgnih.govresearchgate.net The reversible nature of the oxime linkage provides a mechanism for stress relaxation and healing within the material.

Preclinical Biological Activity and Mechanistic Pharmacology

Role of Oxime Pharmacophores in Mediating Bioactivity

The oxime functional group (C=N-OH) is a significant pharmacophore in medicinal chemistry, contributing to a diverse range of biological activities. nih.govmdpi.com Its importance stems from its unique electronic and structural properties. The oxime group contains both hydrogen bond acceptors (nitrogen and oxygen atoms) and a hydrogen bond donor (the hydroxyl group), allowing for versatile interactions with biological targets like enzyme active sites. nih.gov This feature often leads to enhanced biological activity compared to the corresponding carbonyl compounds. nih.gov

Oxime derivatives have been extensively studied and are recognized for a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral activities. nih.govsemanticscholar.org The introduction of an oxime group into natural products and synthetic molecules has been shown to increase their potency. For example, modifying natural compounds like gossypol and the antibiotic radicicol with an oxime group enhanced their antiviral, fungicidal, and anticancer activities. nih.gov Furthermore, oximes are historically significant as reactivators of acetylcholinesterase (AChE) inhibited by organophosphate nerve agents, underscoring their potent nucleophilic character which is crucial for their therapeutic effects. nih.govsemanticscholar.org

In Vitro and In Vivo Biological Evaluation in Preclinical Models

While direct experimental data for 4-Methylsulfanylbenzamide oxime is not extensively documented in the available literature, the biological activities of structurally related benzamide (B126) and oxime derivatives have been evaluated in numerous preclinical models. These studies provide a basis for predicting the potential therapeutic profile of the compound.

The benzamide and oxime moieties are integral to many compounds exhibiting antimicrobial properties. Oxime derivatives have been developed for treating bacterial infections, including tuberculosis. nih.gov Studies on various synthetic oximes have demonstrated significant antibacterial and antifungal efficacy. nih.govnih.govnih.gov For instance, certain oxime ethers have shown remarkable activity against Gram-positive bacteria, including resistant strains like methicillin-resistant S. aureus (MRSA). nih.gov

Similarly, benzamide derivatives have been explored for their antifungal potential against various phytopathogenic fungi. nih.govnih.gov Novel benzamides incorporating other heterocyclic rings, such as 1,2,4-oxadiazole or triazole, have shown potent fungicidal activity, sometimes superior to commercial fungicides. nih.govnih.govmdpi.comnih.gov The fungicidal efficacy is often dependent on the specific substitutions on the benzene (B151609) ring. nih.gov Given these precedents, this compound is a candidate for antimicrobial screening.

Table 1: Examples of Antimicrobial Activity in Structurally Related Oxime and Benzamide Derivatives

| Compound Class | Specific Compound Example | Activity Type | Organism(s) | Observed Effect | Reference |

|---|---|---|---|---|---|

| Oxime Derivative | 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | Antibacterial | E. coli, S. aureus, etc. | MIC values of 3.13-6.25 µg/mL | nih.gov |

| Benzamide Derivative | N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivative (6h) | Antifungal | Alternaria alternata | EC50 value of 1.77 µg/mL | nih.gov |

| Benzamide Derivative | Benzamide with pyridine-linked 1,2,4-oxadiazole (7h) | Antifungal | Botrytis cinerea | 90.5% inhibition | nih.gov |

| Oxime Ether Derivative | Cyclopentenone Oxime Ether | Antibacterial | MRSA | MIC value of 0.976 µg/mL | nih.gov |

The incorporation of an oxime group is a recognized strategy for designing cytotoxic agents. nih.gov Numerous oxime derivatives have demonstrated therapeutic potential against various cancers, with some showing potent activity against human cancer cell lines. arabjchem.orgnih.gov For example, a novel oxime-containing derivative, TFOBO, was shown to suppress leukemic cell growth by inducing apoptosis through the generation of reactive oxygen species (ROS). nih.gov Other studies have investigated the cytotoxicity of imidazole derivatives and steroidal oxime esters against a panel of cancer cell lines, including those from lung, liver, breast, and prostate cancers, with some compounds showing significant activity. arabjchem.orgresearchgate.netnih.gov

The benzamide scaffold is also a key component of many anticancer agents. While specific data for this compound is unavailable, the general classes of substituted benzamides and imidazoles have been evaluated for cytotoxicity. nih.govmdpi.com

Table 2: Examples of Cytotoxic Activity in Structurally Related Derivatives

| Compound Class | Specific Compound Example | Cell Line | Cancer Type | Observed Activity (IC50) | Reference |

|---|---|---|---|---|---|

| Oxime Derivative | 2-((2,4,5-trifluorobenzyl)oxy)benzaldehyde oxime (TFOBO) | Leukemic cells | Myeloid Leukemia | Suppresses cell growth | nih.gov |

| Imidazole Derivative | 4-trifluoromethyl-1,2-diphenylimidazole (IM5) | MCF7 | Breast Cancer | 11.46 ± 0.57 µM | researchgate.netnih.gov |

| Imidazole Derivative | 4-trifluoromethyl-1,2-diphenylimidazole (IM5) | HepG2 | Hepatocyte Carcinoma | 14.89 ± 0.99 µM | researchgate.netnih.gov |

| Steroidal Oxime Ester | Derivative of 16-dehydropregnenolone acetate | NB4, PC-3, HeLa | Leukemia, Prostate, Cervical | Potent cytotoxicity reported | arabjchem.org |

Compounds containing oxime and benzamide structures have been investigated for their potential as agrochemicals, including herbicides. nih.govmdpi.com Certain oxime ester derivatives are known to possess herbicidal properties. researchgate.net Similarly, some benzamide derivatives linked to quinoline have shown herbicidal activity. mdpi.com The development of commercial pesticides often involves these chemical scaffolds. For example, benzamides substituted with heterocyclic rings like 1,2,4-oxadiazole have been designed and tested for various pesticidal activities, including herbicidal effects. nih.gov These findings suggest that this compound could be evaluated for phytotoxic properties. However, specific studies on its herbicidal efficacy have not been reported in the reviewed literature. researchgate.net